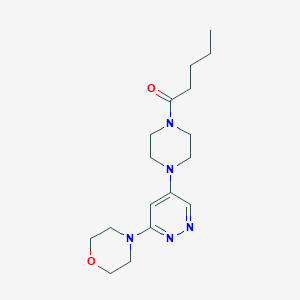

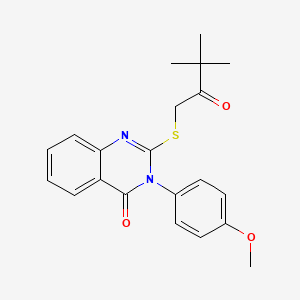

2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chlorobenzoyl chloride” is a compound used in laboratory chemicals . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . “2-Chlorobenzoic acid” is an organic compound with the formula ClC6H4CO2H. It is one of three isomeric chlorobenzoic acids, the one that is the strongest acid. This white solid is used as a precursor to a variety of drugs, food additives, and dyes .

Synthesis Analysis

“2-Chlorobenzoic acid” is prepared by the oxidation of 2-chlorotoluene. The laboratory scale reaction employs potassium permanganate . Alternatively, it arises by the hydrolysis of α,α,α-trichloro-2-toluene .Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-chlorobenzoyl chloride have been investigated using gas electron diffraction data .Chemical Reactions Analysis

The chloride in “2-Chlorobenzoic acid” is readily replaced by ammonia to 2-aminobenzoic acid. Similarly, the chloride is displaced by diphenylphosphide, leading to 2-diphenylphosphinobenzoic acid .Physical And Chemical Properties Analysis

“2-Chlorobenzoyl chloride” is a liquid at room temperature with a light yellow appearance and is odorless. It has a melting point range of -4 - -3 °C and a boiling point of 238 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Herbicide and Plant Growth Regulator

Isoxazolone derivatives, including compounds structurally related to 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone, have shown utility as plant growth regulators and herbicides. These compounds are synthesized through reactions involving N-halogenocarbonylisoxazolone or 3-hydroxyisoxazole with various substituents, showcasing their potential in agricultural chemistry for controlling plant growth and weed management (Zamet et al., 1979).

Synthesis of Isoxazolone Derivatives

Research on the synthesis of isoxazolone derivatives from (chlorocarbonyl)phenyl ketene with benzhydroxamic acids, including derivatives similar to this compound, has provided a one-step procedure yielding high yields. This mechanism involves the replacement of chlorine from the ketene by benzhydroxamic acids, leading to rapid ring closure to form isoxazolone derivatives. Such research underlines the importance of isoxazolone compounds in chemical synthesis and potential pharmacological applications (Nejadshafiee et al., 2011).

Optical and Electrooptic Applications

A study highlighted the large first molecular hyperpolarizabilities of conjugated organic compounds, including those with 3-phenyl-5-isoxazolone. Such compounds, when compared with traditional acceptors, demonstrate significant enhancements in electrooptic coefficients. This makes them suitable for high-speed electrooptic switching elements in telecommunications, indicating the role of isoxazolone derivatives in advanced optical and electronic applications (Marder et al., 1994).

Antimicrobial and Anti-inflammatory Agents

Isoxazolone-based compounds have been explored for their antimicrobial and anti-inflammatory properties. Studies synthesizing novel isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrated promising anti-bacterial, antifungal, and anti-inflammatory activities. Such research highlights the potential of isoxazolone derivatives in developing new therapeutic agents (Kendre et al., 2015).

Novel Synthetic Routes and Biological Properties

Further research into isoxazolone derivatives has led to novel synthetic pathways and the investigation of their biological properties. Continuous flow photochemical synthesis has been utilized for the preparation of isoxazolone-based compounds, with some demonstrating larvicidal activity against Aedes aegypti. This indicates the potential of these compounds in public health applications for controlling mosquito populations and preventing mosquito-borne diseases (Sampaio et al., 2023).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-chlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-9-5-4-8-12(13)16(20)18-14(10-15(19)21-18)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKHEVSTNNMFCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2711267.png)

![N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B2711268.png)

![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711273.png)

![2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2711278.png)

![1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711281.png)

![(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711285.png)